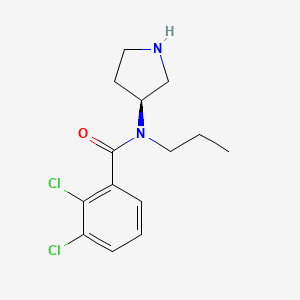![molecular formula C23H27Cl2N3O B10790501 1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine](/img/structure/B10790501.png)
1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a dichlorophenyl group and a phenylmethyl group, making it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(2,4-dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-(2,4-Dichlorobenzyl)piperazine: This compound has a benzyl group instead of a phenylmethyl group.
1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine: This compound has different chlorine substitution positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H27Cl2N3O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[4-[(2,4-dichlorophenyl)-phenylmethyl]piperazin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H27Cl2N3O/c24-19-9-10-20(21(25)17-19)22(18-7-3-1-4-8-18)26-13-15-28(16-14-26)23(29)27-11-5-2-6-12-27/h1,3-4,7-10,17,22H,2,5-6,11-16H2 |
InChI Key |
BHUFAMDEGOUAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




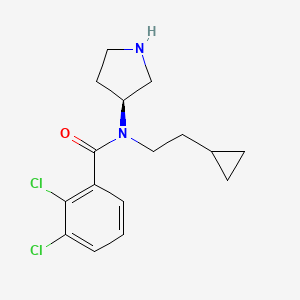

![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
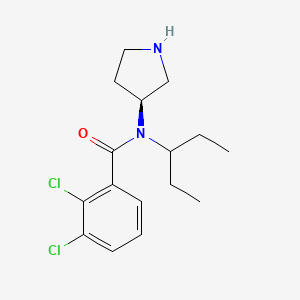
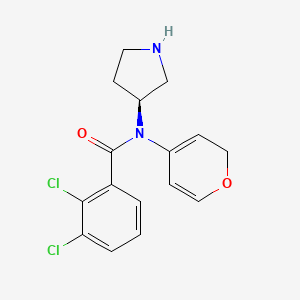
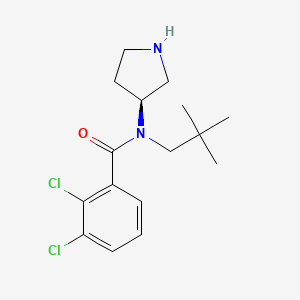
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790456.png)
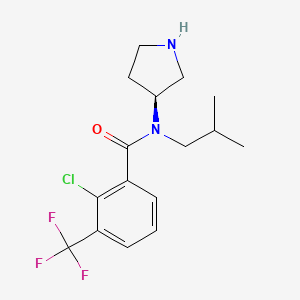
![N-cyclohexyl-4-{(2,4-dichlorophenyl)[4-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide](/img/structure/B10790465.png)
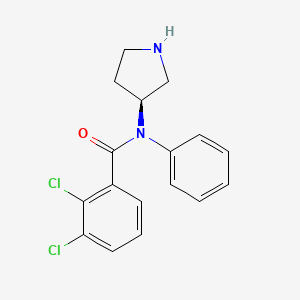
![N-Cyclohexyl-4-[(2,4-dichlorophenyl)(p-tolyl)methyl]piperazine-1-carboxamide](/img/structure/B10790486.png)
